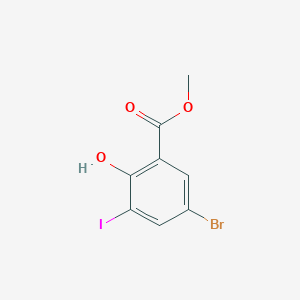

Methyl 5-bromo-2-hydroxy-3-iodobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-bromo-2-hydroxy-3-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrIO3/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSSVFOUMITYFEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)Br)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrIO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40394253 | |

| Record name | methyl 5-bromo-2-hydroxy-3-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18071-51-7 | |

| Record name | methyl 5-bromo-2-hydroxy-3-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Strategies for Methyl 5 Bromo 2 Hydroxy 3 Iodobenzoate

Retrosynthetic Analysis for Polysubstituted Halogenated Benzoate (B1203000) Esters

Retrosynthetic analysis provides a logical framework for dissecting the target molecule and planning a viable synthetic route. The primary disconnections for Methyl 5-bromo-2-hydroxy-3-iodobenzoate involve the ester linkage and the carbon-halogen bonds.

Ester Disconnection : The most straightforward retrosynthetic step is the disconnection of the methyl ester via a functional group interconversion (FGI). This reveals the immediate precursor: 5-bromo-2-hydroxy-3-iodobenzoic acid and methanol (B129727). The forward reaction is a standard esterification.

Carbon-Halogen Disconnections : The two carbon-halogen bonds can be disconnected sequentially. The order of these disconnections is critical and is guided by the directing effects of the substituents on the aromatic ring (the hydroxyl, carboxyl, and remaining halogen groups). The hydroxyl group (-OH) at position C2 is a strongly activating ortho-, para-director, while the carboxyl group (-COOH) is a deactivating meta-director.

A plausible retrosynthetic pathway is as follows:

Step A : Disconnect the C-I bond. The precursor becomes 5-bromo-2-hydroxybenzoic acid (5-bromosalicylic acid). In the forward synthesis, this step involves the selective iodination of 5-bromosalicylic acid. The strong directing effect of the hydroxyl group and the steric environment make the C3 position the most likely site for iodination.

Step B : Disconnect the C-Br bond from 5-bromo-2-hydroxybenzoic acid. This leads back to the readily available starting material, 2-hydroxybenzoic acid (salicylic acid). The forward reaction requires regioselective bromination of salicylic (B10762653) acid at the C5 position, which is para to the powerful hydroxyl directing group.

This analysis suggests a synthetic strategy that begins with salicylic acid, proceeds through sequential halogenations (bromination followed by iodination), and concludes with the esterification of the resulting polysubstituted carboxylic acid.

Targeted Halogenation Methodologies for Aromatic Systems

The key to synthesizing the target compound lies in the precise and sequential introduction of bromine and iodine onto the salicylic acid framework. The powerful activating and directing effect of the phenolic hydroxyl group is the primary controlling factor in these electrophilic aromatic substitution reactions. wikipedia.org

The initial step in the sequence is the regioselective bromination of a salicylic acid derivative. The hydroxyl group strongly directs electrophiles to the ortho (C3) and para (C5) positions. Due to steric hindrance from the adjacent carboxyl group, the C5 position is electronically and sterically favored for monosubstitution.

Treatment of salicylic acid with a brominating agent like molecular bromine (Br₂) in a solvent such as acetic acid can yield 5-bromosalicylic acid with high selectivity. cornell.edu The reaction proceeds via a standard electrophilic aromatic substitution mechanism, where the bromine molecule is polarized to create an electrophilic species that attacks the electron-rich aromatic ring.

Table 1: Common Reagents for Regioselective Bromination of Phenolic Compounds

| Reagent | Conditions | Selectivity |

| Br₂ in Acetic Acid | Room temperature | High for para-substitution (C5) |

| N-Bromosuccinimide (NBS) | Acetonitrile, often with a catalyst | Good for controlled monobromination |

| Br₂ in Water | Aqueous solution | Can lead to polybromination if not controlled |

Following bromination, the next crucial step is the directed iodination at the C3 position. At this stage, the directing effects of all three substituents—hydroxyl, carboxyl, and bromo—converge to activate the C3 position for the incoming electrophile.

Iodination is typically slower than bromination and often requires an activating agent or a more potent source of electrophilic iodine ("I⁺"). libretexts.orglibretexts.org Common methods include the use of iodine monochloride (ICl) or, more frequently, a combination of molecular iodine (I₂) with an oxidizing agent. isca.in A widely used modern reagent is N-iodosuccinimide (NIS), which provides a mild and efficient source of electrophilic iodine, often in the presence of an acid catalyst like acetic acid. chemicalbook.com The reaction of methyl 2-amino-5-bromobenzoate with NIS in acetic acid, for example, results in iodination at the position ortho to the amino group (analogous to the hydroxyl group), yielding the 3-iodo derivative in high yield. chemicalbook.com

Advanced protocols using transition-metal catalysts, such as Palladium(II), have also been developed for C-H iodination, where a directing group on the substrate guides the metal to a specific C-H bond. nih.gov

The synthesis of this compound is a prime example of a sequential halogenation strategy. The order of halogen introduction is paramount for achieving the desired substitution pattern.

Forward Synthesis Path:

Bromination: Start with methyl salicylate (B1505791). React with one equivalent of a brominating agent (e.g., Br₂/CH₃COOH) to form methyl 5-bromo-2-hydroxybenzoate (B13816698). The para position (C5) is favored. nih.gov

Iodination: The resulting methyl 5-bromo-2-hydroxybenzoate is then subjected to iodination. The C3 position is now the most activated site, being ortho to the powerful -OH director and meta to the ester. All existing groups direct the incoming iodo group to this position. Reaction with NIS in an appropriate solvent will furnish the desired product, this compound. chemicalbook.com

An alternative, though more complex, strategy could involve starting with an amino-substituted precursor, such as 2-amino-5-bromobenzoic acid. A Sandmeyer reaction (diazotization followed by reaction with potassium iodide) could be used to introduce the iodine atom at a different position, followed by conversion of the amino group to a hydroxyl group. chemicalbook.com However, the direct sequential halogenation of salicylic acid or its ester is generally more straightforward.

Esterification Techniques for Carboxylic Acid Precursors

The final step in the proposed synthesis is the conversion of the 5-bromo-2-hydroxy-3-iodobenzoic acid intermediate into its corresponding methyl ester.

Direct esterification of the carboxylic acid is a common and effective method.

Fischer-Speier Esterification : This is the most traditional method, involving heating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). organic-chemistry.orglibretexts.org The reaction is an equilibrium process, and using the alcohol as the solvent helps to drive the reaction toward the ester product, in accordance with Le Châtelier's principle. libretexts.org For sterically hindered or electronically deactivated benzoic acids, this method may require elevated temperatures and longer reaction times. rug.nlusm.my

Alkylation of Carboxylate Salt : An alternative approach is to first deprotonate the carboxylic acid with a base (e.g., sodium hydride, potassium carbonate) to form the more nucleophilic carboxylate salt. This salt can then be reacted with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), to form the methyl ester. This method avoids the use of strong acids and the generation of water. A procedure for the synthesis of methyl 5-bromo-2-hydroxybenzoate from the corresponding acid utilizes sodium hydride followed by methyl iodide. nih.gov

Table 2: Comparison of Direct Esterification Methods

| Method | Reagents | Advantages | Disadvantages |

| Fischer-Speier | Methanol, H₂SO₄ (cat.) | Inexpensive reagents, simple procedure. researchgate.net | Reversible reaction, requires excess alcohol or water removal, harsh acidic conditions. libretexts.orgrug.nl |

| Alkylation | Base (e.g., NaH, K₂CO₃), Methylating Agent (e.g., CH₃I) | Irreversible, high yielding, milder conditions possible. | Requires stoichiometric base and a potentially hazardous alkylating agent. |

Transesterification Approaches

While direct transesterification is a viable method for altering the ester group of a benzoate, the more commonly documented route for obtaining the methyl ester of a substituted benzoic acid is through direct esterification of the corresponding carboxylic acid. This process, often a final step in a multi-stage synthesis, typically involves reacting the carboxylic acid precursor, 5-bromo-2-hydroxy-3-iodobenzoic acid, with a methylating agent.

Standard laboratory procedures for this transformation include Fischer-Speier esterification, where the carboxylic acid is refluxed with methanol in the presence of a strong acid catalyst like sulfuric acid. An alternative method involves the use of thionyl chloride with methanol; the thionyl chloride first converts the carboxylic acid to a more reactive acyl chloride, which is then readily esterified by methanol. A similar approach has been documented for the synthesis of Methyl 5-bromo-3-fluoro-2-hydroxy-4-methoxybenzoate, where 5-bromo-3-fluoro-2-hydroxy-4-methoxybenzoic acid was treated with thionyl chloride in methanol. Another effective method is the reaction with an alkyl halide, such as methyl iodide, in the presence of a base like sodium hydride, a procedure used in the synthesis of Methyl 5-bromo-2-hydroxybenzoate. researchgate.net

Table 1: Common Esterification Methods for Substituted Hydroxybenzoic Acids

| Precursor Acid | Reagents | Conditions | Product |

|---|

Formation of the Aromatic Core and Subsequent Functionalization

The construction of the densely substituted benzene (B151609) ring of this compound is a key challenge, addressed by sequential introduction of functional groups onto a simpler aromatic precursor.

The synthesis typically begins with a less substituted benzoic acid or benzoate derivative, followed by a series of regioselective aromatic electrophilic substitution reactions to install the bromo and iodo groups. The directing effects of the substituents already present on the ring (hydroxyl, carboxyl, etc.) are critical for controlling the position of the incoming electrophiles.

A plausible synthetic route involves the direct halogenation of a suitable precursor. For instance, the iodination of a brominated benzoate can be achieved using an electrophilic iodine source. A documented example shows the synthesis of Methyl 2-amino-5-bromo-3-iodobenzoate, where Methyl 2-amino-5-bromobenzoate is treated with N-iodosuccinimide (NIS) in acetic acid. chemicalbook.com In this reaction, the activating amino group directs the incoming iodine electrophile to the ortho position. The subsequent conversion of the amino group to a hydroxyl group would then yield the target scaffold.

Functional group interconversions are pivotal for installing substituents that are not easily introduced by direct electrophilic substitution. A prominent example is the Sandmeyer reaction, which allows for the conversion of an aromatic amino group into a variety of other functionalities, including halogens.

A key precursor, 5-bromo-2-iodobenzoic acid, can be synthesized from 2-amino-5-bromobenzoic acid. chemicalbook.com This process involves two main stages:

Diazotization : The primary amino group of 2-amino-5-bromobenzoic acid is treated with a nitrous acid source (e.g., sodium nitrite (B80452) and hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt. chemicalbook.com

Iodination : The resulting diazonium salt is then treated with a solution of potassium iodide, which displaces the diazonium group to introduce iodine onto the aromatic ring, yielding 5-bromo-2-iodobenzoic acid with high efficiency. chemicalbook.com

Another relevant interconversion is the reduction of a nitro group to an amine, which can then be used in a subsequent Sandmeyer reaction. For example, Methyl 5-bromo-2-hydroxy-3-nitrobenzoate can be reduced to Methyl 3-amino-5-bromo-2-hydroxybenzoate using reagents like activated iron powder in the presence of an ammonium (B1175870) chloride solution. chemicalbook.com

Table 2: Key Functional Group Interconversion Reactions

| Starting Material | Reagents | Product | Reaction Type |

|---|

Catalytic and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the use of catalytic methods and green protocols to improve efficiency, selectivity, and environmental sustainability.

Transition-metal catalysis offers powerful tools for forming carbon-carbon and carbon-heteroatom bonds, providing alternative pathways for synthesizing highly substituted aromatics. mdpi.comnih.gov While specific applications for the direct synthesis of this compound are not extensively documented, the principles of well-established reactions are highly applicable.

Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura or Sonogashira reactions, could be employed on a di-halogenated precursor (e.g., a dibromo- or bromo-iodo-benzoate) to introduce further complexity. mdpi.com These reactions are fundamental in modern organic synthesis for their reliability and functional group tolerance. mdpi.comnih.gov

Copper-catalyzed reactions are also instrumental, particularly in halogenation and cross-coupling processes.

The development of new catalytic transformations continually provides more efficient and selective routes to valuable organic scaffolds, reducing waste and improving atom economy compared to classical stoichiometric methods. mdpi.com

To avoid the cost and potential product contamination associated with transition metals, metal-free synthetic strategies are increasingly favored. nih.gov These methods align with the principles of green chemistry by often using less toxic reagents and milder conditions.

Halogenation with N-Halo-succinimides : The use of N-iodosuccinimide (NIS) for iodination and N-bromosuccinimide (NBS) for bromination are classic examples of efficient, metal-free halogenation reactions. chemicalbook.comnih.gov As seen in the synthesis of Methyl 2-amino-5-bromo-3-iodobenzoate, NIS provides a reliable source of electrophilic iodine under relatively mild conditions. chemicalbook.com

Directed Ortho-Lithiation : This powerful technique allows for the regioselective functionalization of aromatic rings without the need for a transition metal catalyst. nih.gov A directing group on the ring (such as a carbamate) guides a strong, non-nucleophilic base (e.g., sec-butyllithium) to deprotonate the adjacent ortho position. The resulting lithiated intermediate can then be quenched with an electrophile, such as molecular iodine (I₂), to precisely install an iodo group. This strategy offers a transition-metal-free pathway to construct complex substitution patterns on an aromatic core. nih.gov

These metal-free approaches are integral to modern synthetic design, offering robust and environmentally conscious alternatives for the preparation of complex molecules like this compound.

Photochemical Activation in Synthesis

The synthesis of highly substituted aromatic compounds such as this compound often requires regioselective methods to install multiple functional groups onto the benzene ring. While traditional methods rely on the inherent directing effects of substituents and the use of specific catalysts and reagents, photochemical activation presents an alternative strategy. This approach utilizes light energy to promote reactions that may not be feasible under thermal conditions, often offering unique selectivity and milder reaction conditions. However, a review of the current scientific literature reveals a notable absence of specific studies detailing the direct synthesis of this compound using photochemical activation methods.

General principles of photochemical reactions on related aromatic systems, such as other aryl benzoates, suggest potential pathways that could theoretically be adapted for this specific molecule. For instance, photo-Fries rearrangements of aryl benzoates are known to occur, leading to the formation of hydroxybenzophenone derivatives. conicet.gov.ar Additionally, photocatalysis has emerged as a powerful tool for various organic transformations, including halogenation. nih.gov These reactions often involve the generation of radical species under visible light irradiation, which can then react with the aromatic substrate. nih.gov

In the context of synthesizing the target molecule, one could envision a photochemical approach starting from a precursor such as Methyl 5-bromo-2-hydroxybenzoate. The introduction of the iodine atom at the C-3 position via a photochemical process would be the key step. Photocatalytic methods for the halogenation of C-H bonds have been developed, often utilizing a photocatalyst that, upon excitation by light, can initiate the halogenation process with a suitable halogen source. nih.gov

Despite the existence of these general photochemical methodologies, their specific application to the synthesis of this compound has not been reported. The electronic properties and steric environment of the starting materials would significantly influence the feasibility and outcome of such a reaction. Without dedicated research, any proposed photochemical synthesis remains speculative.

Further investigation into the photochemical behavior of Methyl 5-bromo-2-hydroxybenzoate in the presence of an iodine source and a suitable photocatalyst would be necessary to establish a viable synthetic route. Such studies would need to determine the optimal reaction conditions, including the choice of solvent, photocatalyst, light source, and temperature, as well as to evaluate the regioselectivity and yield of the iodination reaction.

Iii. Mechanistic Insights into the Reactivity of Methyl 5 Bromo 2 Hydroxy 3 Iodobenzoate

Reaction Pathways Involving Aromatic Halogen Atoms (Bromine and Iodine)

The presence of both bromine and iodine on the same aromatic ring provides a platform for regioselective transformations. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is a key factor that synthetic chemists exploit to achieve specific molecular architectures.

The selective activation of one carbon-halogen bond over another is a cornerstone of modern synthetic chemistry. In Methyl 5-bromo-2-hydroxy-3-iodobenzoate, the C-I bond is weaker and more readily activated than the C-Br bond. This difference in bond strength allows for sequential, site-selective reactions.

Key Research Findings:

Differential Bond Energies: The C-I bond has a lower bond dissociation energy compared to the C-Br bond, making it more susceptible to cleavage in reactions such as oxidative addition to a metal center.

Metal-Catalyzed Activation: Palladium-catalyzed reactions, in particular, are known to selectively activate the C-I bond in the presence of a C-Br bond. This selectivity is attributed to the greater ease of oxidative addition of the C-I bond to the low-valent palladium catalyst.

Table 1: Comparison of Carbon-Halogen Bond Properties

| Bond | Bond Dissociation Energy (kJ/mol) | Bond Length (Å) |

| C-I | ~228 | ~2.14 |

| C-Br | ~285 | ~1.94 |

The differential reactivity of the C-I and C-Br bonds is elegantly exploited in cross-coupling reactions, enabling the stepwise introduction of different substituents onto the aromatic ring.

Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction is often employed for the formation of carbon-carbon bonds. In the case of this compound, the reaction can be tuned to proceed selectively at the C-I position. By carefully choosing the reaction conditions (catalyst, ligand, base, and temperature), an aryl or vinyl group can be introduced at the 3-position, leaving the C-Br bond intact for subsequent transformations.

Sonogashira Coupling: This reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, also exhibits a high degree of selectivity for the C-I bond over the C-Br bond. This allows for the introduction of an alkynyl group at the 3-position.

Heck and Stille Couplings: Similar selectivities are observed in other palladium-catalyzed cross-coupling reactions, such as the Heck reaction (coupling with an alkene) and the Stille reaction (coupling with an organotin compound).

Table 2: Regioselective Cross-Coupling of this compound

| Reaction | Coupling Partner | Primary Site of Reaction | Product Type |

| Suzuki-Miyaura | Arylboronic acid | C-I | Biaryl compound |

| Sonogashira | Terminal alkyne | C-I | Aryl-alkyne |

| Heck | Alkene | C-I | Aryl-alkene |

| Stille | Organotin reagent | C-I | Biaryl or vinylarene |

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group, such as a halide, on an aromatic ring. For SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups. libretexts.org

In this compound, the ester group (–COOCH₃) is an electron-withdrawing group, which can facilitate SNAr reactions. However, the hydroxyl group (–OH) is an electron-donating group, which can deactivate the ring towards SNAr. The interplay of these electronic effects, along with the nature of the halogen leaving groups, determines the feasibility and outcome of SNAr reactions. libretexts.org

Key Considerations for SNAr:

Leaving Group Ability: Iodide is a better leaving group than bromide, which would suggest that substitution might occur preferentially at the C-I position.

Electronic Effects: The electron-withdrawing ester group is meta to the bromine and ortho to the iodine. The activating effect of an electron-withdrawing group is strongest at the ortho and para positions. libretexts.org

Reaction Conditions: SNAr reactions typically require strong nucleophiles and often harsh reaction conditions (high temperatures and pressures).

While SNAr is a possible reaction pathway, cross-coupling reactions are generally more common and synthetically useful for modifying the halogenated positions of this molecule.

Reactivity of the Hydroxyl Group

The hydroxyl group at the 2-position is a key functional handle that can be readily modified through various reactions. Its reactivity is influenced by its acidity and its ability to participate in hydrogen bonding.

The phenolic hydroxyl group can be converted into ethers and esters through well-established synthetic protocols.

Etherification: The Williamson ether synthesis is a common method for preparing ethers from phenols. This involves deprotonating the hydroxyl group with a suitable base (e.g., sodium hydride or potassium carbonate) to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide to form the ether.

Acylation: The hydroxyl group can be acylated to form esters using acylating agents such as acid chlorides or anhydrides in the presence of a base (e.g., pyridine (B92270) or triethylamine). This reaction is often used to protect the hydroxyl group during subsequent synthetic steps.

Table 3: Common Etherification and Acylation Reactions

| Reaction | Reagents | Product |

| Etherification | Alkyl halide, Base (e.g., K₂CO₃) | Alkoxybenzoate |

| Acylation | Acid chloride/anhydride, Base (e.g., Pyridine) | Acyloxybenzoate |

The hydroxyl group plays a crucial role in the solid-state structure of this compound through its participation in hydrogen bonding.

Key Findings from Structural Studies:

Intramolecular Hydrogen Bonding: The hydroxyl group can form an intramolecular hydrogen bond with the carbonyl oxygen of the adjacent methyl ester group. This type of hydrogen bond is common in ortho-hydroxy carbonyl compounds and contributes to the planarity and stability of the molecule.

Intermolecular Hydrogen Bonding: In the crystal lattice, molecules of this compound can be linked together through intermolecular hydrogen bonds between the hydroxyl group of one molecule and the carbonyl oxygen or a halogen atom of a neighboring molecule. These interactions lead to the formation of extended supramolecular structures, such as chains or sheets. nih.gov

The analysis of these hydrogen bonding networks, typically carried out using X-ray crystallography, provides valuable insights into the solid-state packing and physical properties of the compound.

Reactivity of the Methyl Ester Moiety

The methyl ester group, -COOCH₃, is a key functional group that can undergo several important transformations, primarily centered around the electrophilic carbonyl carbon.

Hydrolysis: The hydrolysis of the methyl ester to the corresponding carboxylic acid, 5-bromo-2-hydroxy-3-iodobenzoic acid, can be achieved under either acidic or basic conditions. The reaction involves the nucleophilic attack of water (in acidic conditions, often activated by protonation of the carbonyl oxygen) or a hydroxide (B78521) ion (in basic conditions, also known as saponification) on the carbonyl carbon. quora.comyoutube.com

Under basic conditions, the reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the methoxide (B1231860) ion (⁻OCH₃) is eliminated, and following protonation, the carboxylic acid is formed. The rate of this reaction is influenced by the substituents on the benzene (B151609) ring. The electron-withdrawing nature of the bromo and iodo substituents is expected to increase the electrophilicity of the carbonyl carbon, thereby accelerating the rate of hydrolysis compared to unsubstituted methyl benzoate (B1203000). However, the ortho-hydroxyl group can participate in intramolecular hydrogen bonding with the carbonyl oxygen, which can decrease the electrophilicity of the carbonyl carbon and thus slow down the hydrolysis rate.

Transesterification: Transesterification is a process where the methyl group of the ester is exchanged with another alkyl group from an alcohol (R-OH). This reaction is typically catalyzed by an acid or a base. ucla.edu The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. The reaction equilibrium can be shifted by using a large excess of the reactant alcohol. ucla.edu For this compound, transesterification would allow for the synthesis of a variety of other alkyl esters, which could have different physical and chemical properties. The optimization of transesterification reactions for methyl benzoate with various alcohols has been reported, often requiring elevated temperatures and catalysts. researchgate.netresearchgate.net

Table 1: Predicted Relative Reactivity in Hydrolysis and Transesterification This table is based on established principles of substituent effects; specific experimental data for this compound is not available.

| Reaction Condition | Predicted Rate-Influencing Factors for this compound | Expected Rate Compared to Methyl Benzoate |

|---|---|---|

| Basic Hydrolysis | - Electron-withdrawing bromo and iodo groups enhance carbonyl electrophilicity.- Intramolecular H-bonding from ortho-hydroxyl group may decrease carbonyl electrophilicity. | The net effect is likely a moderate increase in rate. |

| Acidic Hydrolysis | - Electron-withdrawing groups can slightly deactivate the ring towards protonation of the carbonyl.- Steric hindrance from ortho substituents may play a role. | Likely similar to or slightly slower than methyl benzoate. |

| Transesterification | - Similar electronic and steric effects as in hydrolysis. | Dependent on the specific alcohol and catalyst used. |

Amidation: The methyl ester can be converted to an amide by reaction with an amine (R-NH₂). This transformation typically requires heating and may be slow. The direct reaction of amines with esters is a nucleophilic acyl substitution, but it is often less favorable than hydrolysis due to the lower nucleophilicity of amines compared to hydroxide ions and the fact that amines are basic, which can lead to competing reactions. libretexts.org To facilitate amidation, the carboxylic acid obtained from hydrolysis can be activated, for example, using a carbodiimide, followed by the addition of the amine. libretexts.org

Other Transformations: The carboxyl group, after hydrolysis of the ester, opens up a wide range of other possible transformations. For instance, the carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). However, care must be taken as such reducing agents can also reduce the aryl halides. More selective reagents like borane (B79455) (BH₃) can sometimes be used to reduce a carboxylic acid in the presence of other reducible groups. libretexts.org Decarboxylation, the removal of the carboxyl group, is another potential reaction, although it typically requires harsh conditions for aryl carboxylic acids unless specific activating groups are present. mdpi.com

Radical Reaction Pathways and Mechanistic Elucidation

The presence of a carbon-iodine bond in this compound makes it a potential substrate for radical reactions. The C-I bond is weaker than C-Br and C-Cl bonds and can be cleaved homolytically under certain conditions, such as exposure to heat, light, or a radical initiator, to generate an aryl radical.

Mechanistic studies on related iodinated compounds have shown that these aryl radicals can participate in a variety of transformations. researchgate.net One important pathway is radical cyclization , where the generated radical attacks another part of the molecule or another molecule to form a new ring. For instance, in the presence of a suitable alkene or alkyne, an intramolecular or intermolecular cyclization can occur. nih.govrsc.orgresearchgate.netmdpi.com

Radical trap experiments are often used to elucidate the involvement of radical intermediates. The addition of a radical scavenger, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), can inhibit the reaction, providing evidence for a radical pathway. researchgate.net Radical clock experiments, using substrates that undergo a characteristic and rapid rearrangement if a radical is formed, can also provide mechanistic insights. researchgate.net

While specific studies on the radical reactions of this compound are not documented, the principles of polycyclic aromatic hydrocarbon (PAH) formation from radical precursors suggest that under pyrolytic conditions, complex aromatic structures could potentially be formed. rsc.orgmit.eduresearchgate.net

Influence of Electronic and Steric Effects of Substituents on Reactivity and Selectivity

The reactivity and regioselectivity of this compound are a consequence of the combined electronic and steric effects of its substituents.

Electronic Effects:

Hydroxyl Group (-OH): The hydroxyl group is a strong activating group due to its ability to donate electron density to the aromatic ring via resonance (+R effect). libretexts.orgopenstax.org This effect outweighs its inductive electron-withdrawing effect (-I effect). libretexts.orgopenstax.org It directs electrophilic attack to the ortho and para positions.

Methyl Ester (-COOCH₃): The methyl ester group is a deactivating group and a meta-director. It withdraws electron density from the ring through both inductive and resonance effects (-I and -R effects). fiveable.me

The net effect of these substituents makes the aromatic ring generally less reactive towards electrophilic substitution than benzene, but the directing effects will guide incoming electrophiles. The powerful activating effect of the -OH group will likely dominate, directing substitution to the positions ortho and para to it.

Steric Effects: The substituents on the ring also exert steric hindrance, which can influence the regioselectivity of reactions. The positions ortho to the bulky iodine and bromine atoms are sterically hindered, which may disfavor attack at these sites. libretexts.org The hydroxyl and methyl ester groups are also in an ortho relationship, creating a sterically crowded environment on that side of the molecule.

Table 2: Summary of Substituent Effects on the Aromatic Ring

| Substituent | Electronic Effect (Resonance/Inductive) | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -OH | +R > -I | Strong Activator | Ortho, Para |

| -Br | +R < -I | Weak Deactivator | Ortho, Para |

| -I | +R < -I | Weak Deactivator | Ortho, Para |

| -COOCH₃ | -R, -I | Deactivator | Meta |

Kinetic and Thermodynamic Studies of Key Reactions

Detailed kinetic and thermodynamic studies are essential for a quantitative understanding of the reactivity of this compound.

Kinetic Studies: Kinetic studies would involve measuring the rate constants of reactions such as hydrolysis, transesterification, and amidation under various conditions (temperature, concentration, catalyst). For example, the rate of alkaline hydrolysis of substituted phenyl benzoates has been shown to correlate well with Hammett substituent constants, which quantify the electronic effect of substituents. rsc.orgresearchgate.netnih.gov Similar studies on this compound would allow for the determination of activation parameters (activation energy, pre-exponential factor), providing further mechanistic insights.

Thermodynamic Studies: Thermodynamic studies would focus on measuring the equilibrium constants and the changes in enthalpy (ΔH) and entropy (ΔS) for reactions involving this compound. This information would reveal the position of equilibrium and the spontaneity of a reaction. For instance, the thermodynamics of esterification are well-established, with the reaction being reversible. tcu.edu Computational chemistry, using methods like Density Functional Theory (DFT), can also be employed to calculate the thermodynamic properties of reactants, products, and transition states, offering valuable predictive insights in the absence of experimental data. nih.govrsc.org

Although specific experimental kinetic and thermodynamic data for this compound are not available in the current literature, the principles derived from studies on analogous substituted benzoic acid derivatives provide a solid framework for predicting its chemical behavior. nih.goviomcworld.comnih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-bromo-2-hydroxy-3-iodobenzoic acid |

| Methyl benzoate |

| TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) |

| Lithium aluminum hydride |

Following a comprehensive search for scientific literature, it has been determined that there is no available information regarding the computational chemistry or advanced spectroscopic characterization of the specific compound, This compound .

The search for data pertaining to quantum mechanical studies, molecular dynamics simulations, predicted spectroscopic properties, and advanced spectroscopic characterization for this particular molecule did not yield any specific research findings.

Therefore, it is not possible to generate an article that adheres to the requested detailed outline for this compound. The scientific literature necessary to provide thorough, informative, and accurate content for the specified sections and subsections does not appear to be publicly available at this time.

Iv. Computational Chemistry and Advanced Spectroscopic Characterization of Methyl 5 Bromo 2 Hydroxy 3 Iodobenzoate

Advanced Spectroscopic Characterization Techniques

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups present within a molecule. These vibrational spectroscopy methods probe the quantized vibrational states of a molecule, which are dependent on the masses of the atoms and the strength of the chemical bonds connecting them.

In the case of Methyl 5-bromo-2-hydroxy-3-iodobenzoate, the IR and Raman spectra would be expected to exhibit characteristic absorption and scattering bands corresponding to its key functional moieties. The presence of a hydroxyl (-OH) group would be indicated by a broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹. The exact position and shape of this band would be sensitive to hydrogen bonding interactions. The carbonyl (C=O) stretch of the ester group would give rise to a strong, sharp absorption band in the IR spectrum, generally appearing around 1700-1730 cm⁻¹. The C-O stretching vibrations of the ester and the phenolic hydroxyl group would also produce distinct bands in the fingerprint region (below 1500 cm⁻¹).

Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring would appear in the 1450-1600 cm⁻¹ region. The substitutions on the aromatic ring, including the bromine and iodine atoms, would influence the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, which can be characteristic of the substitution pattern. The C-Br and C-I stretching vibrations are expected at lower frequencies, typically below 700 cm⁻¹, with the C-I stretch appearing at a lower wavenumber than the C-Br stretch due to the larger mass of the iodine atom.

Raman spectroscopy would provide complementary information. While the -OH stretch is often weak in Raman, the aromatic ring vibrations and the C=O stretch would be readily observable. The symmetric vibrations and those of non-polar bonds often produce stronger signals in Raman spectra compared to IR, making it a valuable tool for a comprehensive vibrational analysis.

| Functional Group | Expected Vibrational Mode | Typical Wavenumber Range (cm⁻¹) in IR | Typical Appearance in Raman |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) | Weak |

| Carbonyl (C=O) | C=O Stretch | 1700-1730 (strong, sharp) | Strong |

| Aromatic Ring | C=C Stretch | 1450-1600 | Strong |

| C-H Stretch | >3000 | Moderate | |

| Ester (C-O) | C-O Stretch | 1000-1300 | Moderate |

| Carbon-Halogen | C-Br Stretch | 500-700 | Moderate to Strong |

| C-I Stretch | 400-600 | Moderate to Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides crucial information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments.

For this compound (C₈H₆BrIO₃), the molecular ion peak ([M]⁺) in the mass spectrum would be a key identifier. The presence of bromine (with isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio) would result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of almost equal intensity separated by two m/z units.

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular weight with high precision, confirming the elemental composition of the molecule. The fragmentation pattern observed in the mass spectrum provides a roadmap of the molecule's structure. Common fragmentation pathways for this compound could include:

Loss of the methoxy (B1213986) group (-OCH₃): This would result in a fragment ion with a mass corresponding to [M - 31]⁺.

Loss of the methyl group (-CH₃): Leading to a fragment at [M - 15]⁺.

Decarboxylation: Loss of the entire methyl ester group as COOCH₃, or sequential losses of OCH₃ and then CO.

Cleavage of halogen atoms: The loss of iodine or bromine atoms would also be expected, leading to significant fragment ions.

The analysis of these fragmentation patterns, in conjunction with the isotopic distribution, allows for the unambiguous confirmation of the structure of this compound.

| Ion | Description | Expected m/z (for ⁷⁹Br and ¹²⁷I) |

| [C₈H₆⁷⁹Br¹²⁷IO₃]⁺ | Molecular Ion | 355.85 |

| [C₈H₆⁸¹Br¹²⁷IO₃]⁺ | Molecular Ion Isotope | 357.85 |

| [C₇H₃⁷⁹Br¹²⁷IO₂]⁺ | Loss of -OCH₃ | 324.83 |

| [C₇H₅⁷⁹Br¹²⁷IO₃]⁺ | Loss of -CH₃ | 340.83 |

| [C₇H₆⁷⁹BrO₂]⁺ | Loss of I | 228.95 |

| [C₈H₆IO₃]⁺ | Loss of Br | 276.94 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it would be possible to determine its crystal system, space group, and unit cell dimensions.

This technique would provide definitive information on:

Bond lengths and angles: The precise distances between atoms and the angles between chemical bonds.

Conformation: The spatial orientation of the methyl ester and hydroxyl groups relative to the aromatic ring.

Intermolecular interactions: The presence and nature of non-covalent interactions such as hydrogen bonds (e.g., between the hydroxyl group of one molecule and the carbonyl oxygen of a neighboring molecule) and halogen bonds. These interactions govern the packing of the molecules in the crystal lattice.

Planarity of the molecule: The degree to which the benzene ring and its substituents lie in the same plane.

Vibrational Spectroscopy and Spectroscopic Fingerprinting

The combination of IR and Raman spectroscopy provides a unique "spectroscopic fingerprint" for a molecule. This fingerprint is highly specific and can be used for the identification and quality control of this compound. The precise frequencies and intensities of the vibrational bands are a direct consequence of the molecule's unique structure and electronic properties.

Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the theoretical vibrational frequencies of the molecule. By comparing the calculated spectrum with the experimental IR and Raman spectra, a detailed assignment of the observed vibrational bands to specific atomic motions can be achieved. This correlative approach not only confirms the identity of the compound but also provides deeper insights into its intramolecular forces and the electronic effects of the various substituents on the aromatic ring. The presence of the three different substituents (bromo, hydroxy, and iodo) at specific positions on the benzene ring creates a distinct and complex vibrational spectrum that serves as a robust identifier for this particular isomer.

Vi. Future Research Perspectives

Development of Sustainable and Atom-Economical Synthetic Routes

The future synthesis of highly functionalized molecules such as Methyl 5-bromo-2-hydroxy-3-iodobenzoate will increasingly rely on principles of green and sustainable chemistry. jocpr.com The goal is to maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. jocpr.com

Key strategies for achieving this include:

Direct C-H Functionalization: One of the most powerful techniques for sustainable synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds. rsc.org This approach avoids the need for pre-functionalized starting materials (like aryl halides or boronic acids), which simplifies synthetic sequences and reduces waste. rsc.orgacs.org For phenolic compounds, direct Csp²–H functionalization is particularly attractive as it allows for the construction of new carbon-carbon bonds in a step- and atom-economical fashion. rsc.org

Catalytic Processes: The use of catalysts is central to atom economy. Transition-metal catalysis, for instance, has become a cornerstone of modern organic synthesis for creating C-C and C-heteroatom bonds. acs.orgresearchgate.net Future work could focus on developing novel, more efficient, and recyclable catalysts, such as those based on earth-abundant metals or even metal-free carbocatalysts like graphene oxide, for halogenation and other functionalization reactions. rsc.orgmdpi.com Gold-catalyzed annulation reactions of phenols also represent a highly atom-economical method for generating complex derivatives. nih.gov

Renewable Feedstocks: A long-term goal is to move away from petrochemical-based starting materials. Research into using renewable resources, such as lignin—a major source of phenolic units from biomass—could provide a sustainable pathway to the aromatic cores needed for these syntheses. rsc.orgnih.gov Microbial synthesis pathways are also being engineered to produce benzoate (B1203000) and related compounds from simple sugars like glucose. nih.gov

Addition Reactions: Reactions that involve the combination of reactants to form a single, larger product are inherently atom-economical. jocpr.com Exploring cycloaddition pathways, for example, could offer efficient routes to substituted benzoates.

Exploration of Unconventional Reactivity and Reaction Conditions

Moving beyond traditional thermal reactions, future research will likely explore unconventional methods to activate and transform molecules like this compound. These methods can provide access to unique chemical reactivity that is unattainable under standard conditions.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis. It can facilitate reactions under mild conditions, often with high selectivity. While some C-H amidation reactions have been shown not to proceed under photocatalytic systems, the potential for other transformations, such as C-H arylation or alkylation using photoinduced nickel catalysis, remains a rich area for exploration. acs.orgacs.org

Electrochemistry: Electrosynthesis, which uses an electric current to drive oxidation and reduction reactions, offers a green alternative to conventional reagent-based methods. It avoids the need for stoichiometric oxidants or reductants, reducing waste and often improving safety.

Mechanochemistry: This involves using mechanical force (e.g., ball milling) to induce chemical reactions, often in the absence of a solvent. This solvent-free approach is environmentally friendly and can sometimes lead to different product outcomes compared to solution-phase chemistry.

Microbial and Enzymatic Transformations: The use of microorganisms or isolated enzymes to perform chemical transformations is a growing field. nih.gov Halogenase enzymes, for example, can catalyze the formation of carbon-halogen bonds with high specificity. nih.gov Understanding and engineering these biocatalysts could lead to highly selective and sustainable methods for synthesizing or modifying halogenated aromatic compounds. nih.govnih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and study of complex molecules are being revolutionized by the integration of flow chemistry and automated systems. These technologies offer enhanced control, efficiency, and safety compared to traditional batch chemistry. nih.govrsc.org

Flow Chemistry: In flow chemistry, reagents are pumped through a network of tubes and reactors, allowing for precise control over reaction parameters like temperature, pressure, and reaction time. rsc.org This is particularly advantageous for hazardous or highly exothermic reactions, such as nitrations or certain halogenations, by minimizing the volume of reactive material at any given time. rsc.orgvapourtec.com Flow systems can be readily scaled up and are ideal for synthesizing libraries of related compounds by systematically varying the input reagents. drugdiscoverytrends.com The modularity of flow systems also enables efficient multi-step and convergent synthesis strategies. rsc.orgdrugdiscoverytrends.com

Automated Synthesis Platforms: Robotic systems can automate the entire workflow of chemical synthesis, from dispensing reagents and controlling reaction conditions to purification and analysis. nih.govoxfordglobal.com When combined with solid-phase synthesis, where molecules are built upon a solid support, automation allows for the high-throughput creation of large compound libraries with minimal human intervention. rsc.orgnih.gov This is invaluable for medicinal chemistry programs aimed at rapidly generating and screening analogues of a lead compound. oxfordglobal.com

High-Throughput Screening Methodologies for New Chemical Transformations

Discovering new reactions and optimizing conditions for complex substrates like this compound can be a laborious process. High-Throughput Experimentation (HTE) or High-Throughput Screening (HTS) accelerates this discovery phase by running hundreds or thousands of reactions in parallel. acs.orgmt.com

Parallel Reaction Screening: HTE utilizes microtiter plates (e.g., 24-, 96-, or even 3456-well plates) to test a wide array of variables simultaneously. acs.orgnih.gov This allows chemists to quickly screen numerous catalysts, ligands, solvents, bases, and other reaction parameters to identify the optimal conditions for a desired transformation. sigmaaldrich.com

Rapid Analytical Techniques: A key bottleneck in HTE is the analysis of the vast number of reaction outcomes. The development of rapid analytical methods is crucial. Desorption Electrospray Ionization Mass Spectrometry (DESI-MS), for example, can analyze a reaction in seconds without prior workup or purification, making it ideal for HTE workflows. nih.govnih.gov This allows for the rapid generation of data heat maps that guide the selection of promising conditions for further optimization or scale-up. nih.gov

Specialized Screening Kits: Commercial kits are available that provide pre-weighed arrays of catalysts and reagents, further streamlining the HTE process for common reaction types like Suzuki-Miyaura or Buchwald-Hartwig cross-couplings. sigmaaldrich.com This approach can be applied to discover new transformations for highly functionalized aromatic compounds.

Advanced Computational Modeling for Predictive Organic Chemistry

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity, guiding experimental design and saving significant laboratory time and resources. nih.gov

Density Functional Theory (DFT): DFT is a powerful quantum mechanical method used to model the electronic structure of molecules. It can be used to predict a wide range of properties, including reaction energies, activation barriers, and the stability of intermediates. nih.govacs.org For electrophilic aromatic substitution reactions, computational studies can elucidate how different substituents on the aromatic ring influence reactivity and regioselectivity. nih.gov

Predicting Reactivity and Regioselectivity: By modeling the potential energy surfaces of reactions, researchers can predict the most likely outcome of a chemical transformation. nih.govacs.org Theoretical descriptors, such as calculated atomic charges (e.g., Hirshfeld charges), can correlate strongly with experimental reaction barriers, providing a quantitative prediction of reactivity at different sites on a molecule. acs.org This is particularly valuable for a polysubstituted compound like this compound, where multiple reaction sites are possible.

Informing Mechanistic Studies: Computational modeling is crucial for elucidating reaction mechanisms. It allows researchers to visualize transition states and intermediates that may be too transient to observe experimentally, providing a deeper understanding of how a reaction proceeds. acs.org This knowledge can then be used to further optimize reaction conditions or design new, more efficient catalysts.

Q & A

Q. What are the recommended synthetic routes for Methyl 5-bromo-2-hydroxy-3-iodobenzoate, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

- Stepwise Halogenation : Begin with methyl 2-hydroxybenzoate as the core structure. Sequential halogenation is critical: bromination at position 5 using N-bromosuccinimide (NBS) in acetic acid, followed by iodination at position 3 via an Ullmann-type coupling with CuI as a catalyst .

- Ester Protection : Protect the hydroxyl group at position 2 using a trimethylsilyl (TMS) group to prevent unwanted side reactions during halogenation. Deprotection is achieved via mild acidic hydrolysis .

- Optimization : Key parameters include temperature control (60–80°C for bromination; 100–120°C for iodination), solvent selection (DMF for iodination due to polar aprotic stability), and stoichiometric ratios (1:1.2 for iodine to substrate). Yields improve with inert atmospheres (N₂/Ar) to prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address ambiguities?

Methodological Answer:

- 1H/13C NMR : Focus on aromatic proton shifts (δ 7.2–8.5 ppm) and coupling patterns to confirm substitution positions. Hydroxy protons appear as broad singlets (δ 9–12 ppm) but may require D₂O exchange for clarity .

- Mass Spectrometry (HRMS) : Use ESI-MS to confirm molecular ion peaks ([M+H]+) and isotopic patterns (Br/I contribute distinct doublets/triplets).

- Infrared Spectroscopy (IR) : Confirm ester carbonyl (C=O stretch at ~1700 cm⁻¹) and hydroxyl (broad peak ~3200 cm⁻¹). Ambiguities arise from overlapping signals; cross-validate with X-ray crystallography if available .

Advanced Research Questions

Q. How do the multiple halogen substituents influence the compound’s reactivity in cross-coupling reactions, and what strategies mitigate side reactions?

Methodological Answer:

- Reactivity Profile : Bromine and iodine act as leaving groups in Suzuki-Miyaura or Buchwald-Hartwig couplings. However, steric hindrance from the 2-hydroxy group may reduce catalytic efficiency.

- Mitigation Strategies :

- Side Reactions : Competing dehalogenation or ester hydrolysis can occur; monitor via TLC and adjust pH to neutral conditions during workup .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound in drug discovery contexts?

Methodological Answer:

- Enzyme Inhibition Assays : Target enzymes like cyclooxygenase (COX) or kinases, where the hydroxy and halogen groups may interact with catalytic residues. Use fluorescence-based assays (e.g., ATPase activity with ADP-Glo™) .

- Cellular Apoptosis Screening : Employ caspase-3/7 activation assays (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent) to assess pro-apoptotic activity, leveraging the compound’s structural similarity to known apoptosis inducers .

- Dose-Response Analysis : Conduct IC₅₀ determinations in triplicate, using 10-point dilution series (1 nM–100 µM). Normalize data against DMSO controls to account for solvent effects .

Q. How can researchers resolve contradictions in reported synthetic yields or spectral data across studies?

Methodological Answer:

- Reproducibility Checks :

- Data Reconciliation :

- Compare isotopic patterns in HRMS to rule out impurities.

- Re-examine coupling constants in NMR; meta-substituted aromatics exhibit distinct J values (e.g., J = 2–3 Hz for para vs. 8–10 Hz for ortho protons) .

- Collaborative Validation : Share samples with independent labs for cross-characterization via round-robin testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.